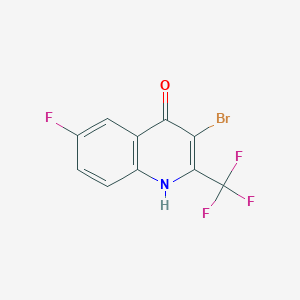

3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-6-fluoro-2-(trifluoromethyl)-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrF4NO/c11-7-8(17)5-3-4(12)1-2-6(5)16-9(7)10(13,14)15/h1-3H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCCSZUCEZSMGAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)C(=C(N2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrF4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674812 | |

| Record name | 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072944-66-1 | |

| Record name | 3-Bromo-6-fluoro-2-(trifluoromethyl)-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol chemical properties

An In-Depth Technical Guide to 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol: Properties, Synthesis, and Reactivity for Advanced Drug Discovery

Executive Summary

This compound is a highly functionalized heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. Its architecture is built upon the quinolin-4-one core, a "privileged scaffold" known for its presence in numerous biologically active molecules.[1][2] The strategic placement of three distinct functional groups—a bromine atom, a fluorine atom, and a trifluoromethyl (CF3) group—imparts a unique combination of reactivity and physicochemical properties. The trifluoromethyl group is a cornerstone of modern drug design, often introduced to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[3][4] The bromine atom at the 3-position serves as a versatile synthetic handle, enabling extensive molecular diversification through well-established cross-coupling reactions.[2][5] This guide provides a comprehensive analysis of the compound's chemical properties, offers a reasoned synthetic strategy, explores its reactivity, and discusses its potential applications, serving as a technical resource for researchers engaged in drug discovery and advanced materials development.

Molecular Identity and Physicochemical Properties

Nomenclature and Structural Analysis

The compound, identified by the CAS Number 1072944-66-1, is systematically named this compound.[6][7] A crucial aspect of its structure is the keto-enol tautomerism inherent to 4-hydroxyquinolines. It exists in equilibrium between the phenol form (quinolin-4-ol) and the more stable keto form (quinolin-4(1H)-one). This equilibrium influences its reactivity and spectroscopic characteristics. The presence of the strongly electron-withdrawing trifluoromethyl group at the C2 position further impacts the electronic distribution within the heterocyclic ring system.

Caption: Tautomeric forms of the title compound.

Physicochemical Data

The core properties of this compound are summarized below, based on data from chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 1072944-66-1 | [6][7] |

| Molecular Formula | C₁₀H₄BrF₄NO | [6] |

| Molecular Weight | 310.04 g/mol | [6][7] |

| Appearance | Solid | [6] |

| Purity | ≥96% (typical for research grade) | [6] |

| InChI Key | MCCSZUCEZSMGAJ-UHFFFAOYSA-N | [6] |

| Synonyms | 3-bromo-6-fluoro-2-(trifluoromethyl)-4-Quinolinol, 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4(1H)-one | [6] |

Synthesis and Mechanistic Rationale

Retrosynthetic Analysis and Strategy

The chosen synthetic pathway prioritizes the use of commercially available starting materials and high-yielding, well-understood reactions. The C3 position of the quinolin-4-one ring is electronically activated for electrophilic substitution, making a post-cyclization bromination more efficient and regioselective than attempting to build the ring from a pre-brominated acyclic precursor.

Caption: Proposed retrosynthetic pathway for the target molecule.

Proposed Synthetic Protocol

Step 1: Synthesis of 6-Fluoro-2-(trifluoromethyl)quinolin-4-ol (Intermediate 1)

This step follows the principles of the Conrad-Limpach synthesis.[8]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 4-fluoroaniline (1.0 eq), ethyl 4,4,4-trifluoroacetoacetate (1.05 eq), and toluene (approx. 0.5 M). Add a catalytic amount of p-toluenesulfonic acid (0.02 eq).

-

Condensation: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the condensation proceeds to form the enamine intermediate. Monitor the reaction by TLC or GC-MS until the starting aniline is consumed.

-

Cyclization: Once condensation is complete, cool the reaction slightly. Add the reaction mixture dropwise to a flask containing a high-boiling point solvent such as Dowtherm A, preheated to ~250 °C. This high temperature is critical for the thermal cyclization to occur.

-

Causality: The high temperature provides the necessary activation energy to overcome the rotational barrier and facilitate the 6-endo-trig intramolecular cyclization, followed by elimination of ethanol to form the stable aromatic quinolin-4-one ring system.

-

-

Workup: After the addition is complete, cool the mixture to room temperature. The product often precipitates. Dilute with hexane, and collect the solid product by vacuum filtration. Wash the solid with cold ethanol or ether to remove residual solvent and impurities. The crude 6-fluoro-2-(trifluoromethyl)quinolin-4-ol can be used directly in the next step or purified further by recrystallization.

Step 2: Bromination to yield this compound (Target)

-

Reaction Setup: Dissolve the crude 6-fluoro-2-(trifluoromethyl)quinolin-4-ol (1.0 eq) from the previous step in a suitable solvent such as acetic acid or DMF.

-

Bromination: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the solution at room temperature.

-

Causality: The C3 position is activated towards electrophilic attack due to its enol/enolate character within the quinolin-4-one tautomeric system. NBS is an effective and mild source of electrophilic bromine (Br+), ensuring high regioselectivity for the desired C3 position over other positions on the benzene ring.

-

-

Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

-

Workup and Purification: Upon completion, pour the reaction mixture into ice-water. The solid product will precipitate. Collect the precipitate by vacuum filtration and wash thoroughly with water to remove the solvent and succinimide byproduct. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Spectroscopic and Analytical Characterization

While experimental spectra for this specific compound are not publicly cataloged, its characteristic features can be reliably predicted based on its structure and data from closely related halogenated quinolines.[10][11][12]

Predicted Spectral Data

| Technique | Predicted Key Features |

| ¹H NMR | Aromatic region (7.0-8.5 ppm): Three protons on the benzo-ring exhibiting complex splitting (dd, ddd) due to H-H and H-F couplings. A singlet for the C5 proton. A broad singlet (exchangeable with D₂O) for the N-H/O-H proton (9.0-12.0 ppm). |

| ¹³C NMR | Aromatic carbons (110-150 ppm). Carbonyl carbon C4 (~170-180 ppm). C-F carbon (~160 ppm, large ¹JCF coupling). C-Br carbon (~100-110 ppm). CF₃ carbon (~120 ppm, quartet due to ¹JCF coupling). |

| ¹⁹F NMR | Two distinct signals: a singlet for the CF₃ group (around -60 to -70 ppm) and a multiplet for the C6-F atom (around -110 to -120 ppm). |

| IR (cm⁻¹) | 3200-2800 (broad, N-H/O-H stretch), ~1650 (strong, C=O stretch of quinolone), 1600-1450 (C=C/C=N aromatic stretches), 1350-1100 (strong, C-F stretches). |

| Mass Spec (EI) | Molecular ion (M⁺) peak showing a characteristic isotopic pattern for one bromine atom (M and M+2 peaks in a ~1:1 ratio). Fragmentation would likely involve loss of Br, CO, and CF₃. |

Chemical Reactivity and Synthetic Utility

The molecule is designed for synthetic elaboration, with multiple reactive sites that can be addressed with high selectivity.

Caption: Key reactive sites for synthetic diversification.

Palladium-Catalyzed Cross-Coupling at C3

The C-Br bond at the 3-position is the most valuable site for building molecular complexity. It is primed for a variety of palladium-catalyzed cross-coupling reactions.

-

Rationale: These reactions are cornerstones of modern organic synthesis, allowing for the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance. This enables the rapid generation of diverse libraries of analogs for structure-activity relationship (SAR) studies.[2]

Exemplary Protocol: Suzuki-Miyaura Coupling

-

Setup: To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., Dioxane, Toluene, or DMF) and water.

-

Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by column chromatography on silica gel to yield the 3-aryl-substituted quinolin-4-ol derivative.

Reactions at the C4-Hydroxyl Group

The hydroxyl group (or N-H in the tautomer) is nucleophilic and can undergo reactions such as O-alkylation or O-acylation under basic conditions, allowing for further modification of the molecule's steric and electronic properties.

Significance in Medicinal Chemistry and Drug Development

The Strategic Role of Trifluoromethyl and Halogen Moieties

The combination of fluorine, bromine, and a trifluoromethyl group is a deliberate design choice for creating drug-like molecules.

-

Trifluoromethyl Group (CF₃): This group is a bioisostere for functionalities like methyl or chloro groups but offers superior metabolic stability due to the strength of the C-F bond.[3] It significantly increases lipophilicity (Hansch π value of +0.88), which can improve membrane permeability and bioavailability.[3][4] Its strong electron-withdrawing nature also modulates the pKa of nearby functional groups and can enhance binding interactions with biological targets.[3]

-

Fluorine (F): The fluorine at C6 acts as a bioisostere for hydrogen but alters the electronic properties of the aromatic ring. It can block metabolic oxidation at that position and form favorable hydrogen bond or dipole interactions with protein residues.[10]

-

Bromine (Br): Beyond its role as a synthetic handle, the bromine atom can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to ligand-receptor binding affinity.

Handling and Safety Precautions

No specific safety data sheet (SDS) is available for this compound. However, based on data for structurally similar halogenated and trifluoromethylated aromatic compounds, appropriate precautions must be taken.[13][14][15]

| Hazard Category | Recommended Precaution | Source(s) for Analogs |

| Contact Hazard | Causes skin and serious eye irritation. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. | [14][15] |

| Inhalation Hazard | May cause respiratory irritation if handled as a fine powder. Handle in a well-ventilated fume hood. Avoid generating dust. | [14] |

| General Handling | Wash hands thoroughly after handling. Avoid ingestion and inhalation. Store in a tightly closed container in a cool, dry place. | [16] |

| Reactivity | Stable under normal conditions. Incompatible with strong oxidizing agents. Hazardous decomposition products upon combustion may include CO, CO₂, nitrogen oxides, and halogenated compounds (HF, HBr). | [13] |

References

- PubMed. Synthesis of quinolinomorphinan-4-ol derivatives as δ opioid receptor agonists. [Link]

- MDPI.

- PMC - NIH. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. [Link]

- Organic Chemistry Portal. Synthesis of 4-quinolones. [Link]

- MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]

- PMC - PubMed Central.

- MDPI.

- PubMed.

- LookChem. 4-BROMO-6-FLUORO-2-(TRIFLUOROMETHYL)QUINOLINE. [Link]

- ACS Publications.

- PubChem. 6-Bromo-2-(trifluoromethyl)-4-quinolinol. [Link]

- SpectraBase. 3-BROMO-6-FLUORO-8-NITROQUINOLINE - Optional[13C NMR] - Chemical Shifts. [Link]

- ChemBK. This compound. [Link]

- MDPI.

- PubMed. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. [Link]

Sources

- 1. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 4. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. This compound [cymitquimica.com]

- 7. chembk.com [chembk.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. [Spectral analysis of transient species of quinoline degradation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol (CAS 1072944-66-1)

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development interested in the synthesis, properties, and potential applications of 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol. This highly functionalized quinolin-4-one scaffold represents a promising, yet underexplored, building block in modern medicinal chemistry.

Introduction: The Strategic Value of a Multifunctional Scaffold

The quinolin-4-one core is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents, most notably the quinolone class of antibiotics.[1] The targeted introduction of specific substituents onto this scaffold is a key strategy for modulating biological activity, tuning pharmacokinetic properties, and overcoming drug resistance.[2]

The subject of this guide, this compound, is a compelling molecule due to its unique combination of substituents:

-

2-(Trifluoromethyl) Group: The -CF3 group is a powerful modulator of physicochemical properties. Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability by blocking oxidative sites, improve cell membrane permeability, and increase binding affinity to biological targets.[3][4]

-

6-Fluoro Group: Fluorine substitution is a well-established strategy in drug design to improve metabolic stability and binding interactions without significantly increasing steric bulk.[3]

-

3-Bromo Group: The bromine atom at the 3-position serves as a versatile synthetic handle. It is an excellent leaving group for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the late-stage introduction of diverse functional groups to explore structure-activity relationships (SAR).

-

4-ol (4-one) Tautomerism: The 4-hydroxyquinoline moiety exists in tautomeric equilibrium with its 4-quinolone form.[5] This feature is critical for its biological activity, often involving hydrogen bonding interactions with enzyme active sites.

This guide will provide a projected synthesis pathway, expected physicochemical properties, and an exploration of the potential applications of this molecule as a key intermediate in the development of novel therapeutics.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific molecule is not publicly available, we can predict its key characteristics based on its structure and data from analogous compounds.

General Properties

| Property | Predicted Value/Information | Source/Justification |

| CAS Number | 1072944-66-1 | [2] |

| Molecular Formula | C₁₀H₄BrF₄NO | [2] |

| Molecular Weight | 310.04 g/mol | [2] |

| Appearance | Expected to be a solid at room temperature. | [2] |

| Purity | Commercially available at ≥96-97%. | [2][6] |

| Tautomerism | Exists in equilibrium between the quinolin-4-ol and quinolin-4(1H)-one forms. | [5] |

Predicted Spectroscopic Data

A full spectroscopic characterization is essential for unambiguous structure confirmation. The following are predicted data based on the analysis of related structures.[7][8][9]

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 12.0-13.0 ppm (s, 1H): This broad singlet corresponds to the N-H proton of the quinolone tautomer or the O-H proton of the quinolinol tautomer.

-

δ 7.5-8.0 ppm (m, 3H): This multiplet region will contain the signals for the three aromatic protons on the benzo-fused ring (H-5, H-7, H-8). The fluorine at C-6 will introduce additional coupling (JHF).

-

-

¹³C NMR (DMSO-d₆, 101 MHz):

-

δ ~175 ppm: Carbonyl carbon (C-4) of the quinolone tautomer.

-

δ ~150-160 ppm (d, ¹JCF): Fluorine-bearing carbon (C-6).

-

δ ~145 ppm (q, ²JCF): Trifluoromethyl-bearing carbon (C-2).

-

δ ~120 ppm (q, ¹JCF): Trifluoromethyl carbon (-CF₃).

-

δ ~100-140 ppm: Aromatic and vinyl carbons.

-

δ ~105 ppm: Brominated carbon (C-3).

-

-

¹⁹F NMR (DMSO-d₆, 376 MHz):

-

δ ~ -65 to -70 ppm (s): Signal for the -CF₃ group.

-

δ ~ -110 to -120 ppm (s): Signal for the C-6 fluorine atom.

-

-

Mass Spectrometry (EI):

-

The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom. There will be two peaks of nearly equal intensity, one for the ⁷⁹Br isotope (m/z = 308.9) and one for the ⁸¹Br isotope (m/z = 310.9).[10]

-

Common fragmentation patterns would involve the loss of Br, HF, or CO.

-

Proposed Synthesis Pathway

A robust synthesis of this compound can be envisioned through a multi-step sequence, leveraging established named reactions for quinoline synthesis followed by a regioselective bromination. The most logical approach involves a Gould-Jacobs type reaction followed by halogenation.

Overall Synthetic Scheme

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 6-Fluoro-2-(trifluoromethyl)quinolin-4-ol via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classic and effective method for constructing the 4-hydroxyquinoline core from anilines and malonic esters.[3][11]

-

Principle: The reaction begins with the condensation of 4-fluoroaniline with a suitable trifluoromethyl-substituted malonic ester derivative. The resulting intermediate then undergoes a high-temperature thermal cyclization to form the quinolin-4-one ring system.[12]

-

Causality of Reagent Choice:

-

4-Fluoroaniline: This starting material introduces the required fluorine atom at the 6-position of the final quinoline ring.

-

Diethyl 2-(trifluoromethyl)malonate: This reactant is crucial as it provides the C2, C3, and C4 atoms of the quinoline ring, along with the essential trifluoromethyl group at the 2-position.

-

Experimental Protocol (Proposed):

-

Condensation: In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine 4-fluoroaniline (1.0 eq) and diethyl 2-(trifluoromethyl)malonate (1.1 eq) in a high-boiling solvent such as toluene.

-

Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of ethanol in the Dean-Stark trap. Continue heating until no more ethanol is evolved (typically 2-4 hours).

-

Remove the solvent under reduced pressure to yield the crude anilinomethylenemalonate intermediate.

-

Cyclization: Add the crude intermediate to a high-boiling solvent like Dowtherm A or diphenyl ether in a separate flask.

-

Heat the mixture to approximately 250 °C with vigorous stirring. The cyclization is usually rapid at this temperature (15-30 minutes).

-

Cool the reaction mixture to room temperature, which should cause the product, 6-Fluoro-2-(trifluoromethyl)quinolin-4-ol, to precipitate.

-

Dilute the mixture with a non-polar solvent like hexane to facilitate further precipitation.

-

Collect the solid product by filtration, wash thoroughly with hexane, and dry under vacuum.

Step 2: Regioselective Bromination

The electron-rich 3-position of the 4-quinolone ring is susceptible to electrophilic substitution.

-

Principle: The synthesized 6-Fluoro-2-(trifluoromethyl)quinolin-4-ol is treated with an electrophilic bromine source to install the bromine atom at the C3 position.

-

Causality of Reagent Choice:

-

N-Bromosuccinimide (NBS): NBS is a convenient and mild source of electrophilic bromine, often used for the bromination of activated aromatic and heterocyclic systems. It offers better regioselectivity and easier handling compared to liquid bromine.[13]

-

Experimental Protocol (Proposed):

-

Dissolve the 6-Fluoro-2-(trifluoromethyl)quinolin-4-ol (1.0 eq) from Step 1 in a suitable solvent such as glacial acetic acid or DMF in a round-bottom flask.

-

Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS.

-

Once the starting material is consumed (typically 1-3 hours), cool the reaction mixture to room temperature.

-

Pour the reaction mixture into ice-water to precipitate the crude product.

-

Collect the solid by filtration, wash with copious amounts of water to remove the solvent and succinimide byproduct.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

Reactivity and Synthetic Applications

The primary synthetic utility of this compound lies in the reactivity of its C3-bromo substituent, which acts as a gateway for diversification.

Caption: Synthetic utility via C3-bromo cross-coupling reactions.

-

Suzuki-Miyaura Coupling: Reaction with various aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base will yield 3-aryl-substituted quinolin-4-ones. This is a powerful method for creating libraries of compounds for SAR studies.

-

Sonogashira Coupling: Palladium/copper-catalyzed coupling with terminal alkynes introduces an alkynyl moiety at the 3-position, a functional group that can serve as a precursor for further transformations or as a key pharmacophore itself.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 3-position.

Potential Applications in Drug Discovery

While specific biological activity data for this compound is not available, its structural motifs suggest significant potential in several therapeutic areas:

-

Anticancer Agents: Many substituted quinolin-4-ones exhibit potent anticancer activity by inhibiting various protein kinases, such as VEGFR-2, which are crucial for tumor angiogenesis.[14] The trifluoromethyl group can enhance binding to the kinase hinge region.

-

Antimicrobial Agents: The fluoroquinolone class of antibiotics functions by inhibiting bacterial DNA gyrase and topoisomerase IV. This scaffold could serve as a starting point for developing new antibiotics to combat resistant strains.[2]

-

Antiviral Agents: Certain quinoline derivatives have shown promise as antiviral agents. For instance, 2,8-bis(trifluoromethyl)quinoline derivatives have been investigated for inhibiting Zika virus replication.[15]

Safety and Handling

No specific safety data sheet (SDS) is available for CAS 1072944-66-1. However, based on the structure, the following precautions are advised:

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[4][15][16]

-

Toxicology: The compound should be treated as potentially toxic. Halogenated and trifluoromethylated aromatic compounds can be irritants and may be harmful if swallowed, inhaled, or absorbed through the skin. The quinolin-4-one core is found in many biologically active molecules, warranting careful handling.[17]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a strategically designed chemical scaffold with significant potential for medicinal chemistry and drug discovery. Its combination of a trifluoromethyl group for enhanced drug-like properties, a fluorine atom for metabolic stability, and a versatile bromine handle for synthetic diversification makes it an attractive starting point for the synthesis of novel therapeutic agents. While detailed experimental data for this specific molecule remains limited, this guide provides a robust framework based on established chemical principles for its synthesis, characterization, and potential application, empowering researchers to explore its utility in their discovery programs.

References

- Supporting Information for an unspecified article. (Details on NMR of related compounds).

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Fluorine in Quinoline Derivatives: Enhancing Chemical Properties. ningboinno.com. [Link]

- Evaluation of 4‐quinolones drug moiety. (n.d.).

- Synthetic and medicinal perspective of quinolines as antiviral agents. (2020). PubMed Central. [Link]

- Gould-Jacobs Reaction. (n.d.). Organic Chemistry Portal. [Link]

- Quinolin-4-ones: Methods of Synthesis and Applic

- Gould–Jacobs reaction. (n.d.). Wikipedia. [Link]

- 6-Bromo-2-(trifluoromethyl)-4-quinolinol. (n.d.). PubChem. [Link]

- 3-BROMO-6-FLUORO-8-NITROQUINOLINE - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

- Camps quinoline synthesis. (n.d.). Wikipedia. [Link]

- Gould Jacobs Quinoline forming reaction. (n.d.). Biotage. [Link]

- Mechanisms of Camps' cyclization. (n.d.).

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Journal of Biomedical Research & Environmental Sciences. [Link]

- 4-Trifluoromethyl-p-quinols as dielectrophiles: three-component, double nucleophilic addition/aromatiz

- Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. (2022). MDPI. [Link]

- HNMR Practice 3. (n.d.). OpenOChem Learn. [Link]

- Synthetic method of 3-bromo-7-hydroxyquinoline. (2018).

- Preparation method of 2-bromo-6-fluoroaniline. (n.d.).

- Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. (2021). Refubium - Freie Universität Berlin. [Link]

- Synthesis of 6-bromo-4-iodoquinoline. (n.d.).

- 3-Bromo-4-chloro-6-trifluoromethylquinoline. (n.d.). Amerigo Scientific. [Link]

- Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid. (n.d.).

- A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. [Link]

- A one-pot synthesis of 3-trifluoromethyl-2-isoxazolines from trifluoromethyl aldoxime. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

- Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. (n.d.). MDPI. [Link]

- Bromo pattern in Mass Spectrometry. (2023). YouTube. [Link]

- Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (n.d.). MDPI. [Link]

- Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline. (n.d.).

- Synthesis and biological activity of 7-phenyl-6,9-dihydro-3H-pyrrolo[3,2-f]quinolin-9-ones: a new class of antimitotic agents devoid of arom

- 13C NMR Spectroscopy. (n.d.). Thieme. [Link]

- Electrophilic Reagents for the Direct Incorporation of Uncommon SCF2CF2H and SCF2CF3 Motifs. (2022).

- Phenol, 2,4,6-tribromo-. (n.d.). NIST WebBook. [Link]

- Electrochemical trifluoromethylation/cyclization for the synthesis of isoquinoline-1,3-diones and oxindoles. (2021). PubMed. [Link]

- 2-(trifluoromethyl)quinolin-4-ol. (n.d.). PubChemLite. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound [cymitquimica.com]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]

- 6. lab-chemicals.com [lab-chemicals.com]

- 7. rsc.org [rsc.org]

- 8. spectrabase.com [spectrabase.com]

- 9. mdpi.com [mdpi.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Gould-Jacobs Reaction [drugfuture.com]

- 12. ablelab.eu [ablelab.eu]

- 13. CN108484495B - Synthetic method of 3-bromo-7-hydroxyquinoline - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

- 17. 6-Bromo-2-(trifluoromethyl)-4-quinolinol | C10H5BrF3NO | CID 278841 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of Fluorinated Quinolines in Drug Discovery

An In-Depth Technical Guide to the Synthesis of 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol

The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous therapeutic agents. Its rigid structure and versatile substitution patterns allow for precise three-dimensional orientation of functional groups, facilitating interactions with biological targets. The strategic incorporation of fluorine and trifluoromethyl (CF₃) groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacological properties.[1][2] The trifluoromethyl group, in particular, can significantly enhance metabolic stability, lipophilicity, and binding affinity.[3]

This guide provides a detailed, field-proven methodology for the synthesis of This compound , a highly functionalized and valuable building block for the development of novel pharmaceuticals.[4][5] The presence of four distinct functional handles—the quinolin-4-ol, a bromine atom, a fluorine atom, and a trifluoromethyl group—makes this compound an exceptionally versatile intermediate for creating diverse chemical libraries, particularly for kinase inhibitors and other targeted therapies.[6] Our narrative will focus on the causality behind experimental choices, ensuring each protocol is a self-validating system for reproducible success in the laboratory.

Retrosynthetic Analysis and Strategic Approach

The synthesis of the target compound is most logically approached via a two-stage process. The core quinolin-4-ol structure is first constructed via a Gould-Jacobs type reaction, which involves the condensation of a substituted aniline with a β-ketoester, followed by a high-temperature thermal cyclization. The second stage involves the regioselective bromination of the electron-rich C3 position of the quinolin-4-ol ring.

This strategy is outlined below:

Caption: Workflow for the synthesis of the quinolin-4-ol intermediate.

Detailed Experimental Protocol: 6-Fluoro-2-(trifluoromethyl)quinolin-4-ol

-

Apparatus Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Reagent Charging: To the flask, add 4-fluoroaniline (1.0 eq.), ethyl 4,4,4-trifluoro-3-oxobutanoate (1.05 eq.), a catalytic amount of p-toluenesulfonic acid (0.05 eq.), and toluene.

-

Condensation: Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 4-6 hours).

-

Solvent Removal: Cool the reaction mixture and remove the toluene under reduced pressure using a rotary evaporator.

-

Cyclization: To the resulting crude enamine, add diphenyl ether. Heat the mixture in a heating mantle to 250-260 °C and maintain this temperature for 30-45 minutes.

-

Isolation and Purification: Cool the reaction mixture to below 100 °C and add hexane to precipitate the product. Collect the solid by vacuum filtration, wash thoroughly with hexane to remove the diphenyl ether, and then with ethyl acetate. Dry the resulting off-white solid under vacuum. The product is typically of sufficient purity (>95%) for the next step. [7]

Part 2: Regioselective Bromination to Yield the Final Product

With the quinolin-4-ol core successfully synthesized, the final step is the introduction of a bromine atom at the C3 position. This transformation is a highly efficient electrophilic aromatic substitution.

Mechanism: Electrophilic Substitution

The quinolin-4-ol exists in tautomeric equilibrium with its quinol-4(1H)-one form. Both tautomers are highly activated towards electrophilic attack at the C3 position. The hydroxyl group in the quinol-4-ol form and the nitrogen in the quinol-4(1H)-one form are strongly electron-donating, making the C3 position electron-rich and highly nucleophilic. N-Bromosuccinimide (NBS) is an ideal brominating agent for this transformation, as it provides a source of electrophilic bromine under mild conditions, minimizing side reactions.

Detailed Experimental Protocol: this compound

-

Dissolution: In a round-bottom flask, dissolve the 6-fluoro-2-(trifluoromethyl)quinolin-4-ol intermediate (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq.) portion-wise to the solution at room temperature. A slight exotherm may be observed.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Precipitation and Isolation: Pour the reaction mixture into a beaker of cold water. The product will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration. Wash the filter cake extensively with water to remove DMF and succinimide, followed by a wash with a small amount of cold ethanol or isopropanol. Dry the final product under vacuum to yield this compound as a white to off-white solid. [4]

Data Summary

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Typical Yield |

| 4-Fluoroaniline | C₆H₆FN | 111.12 | 371-40-4 | - |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | C₆H₇F₃O₃ | 184.11 | 372-31-6 | - |

| 6-Fluoro-2-(trifluoromethyl)quinolin-4-ol | C₁₀H₅F₄NO | 231.15 | 31009-34-4 | 75-85% |

| This compound | C₁₀H₄BrF₄NO | 310.04 | 1072944-66-1 | 90-97% |

Conclusion and Broader Impact

The synthetic route detailed in this guide provides a reliable and scalable method for producing high-purity this compound. Each step is designed for efficiency and is grounded in well-established reaction mechanisms. The final compound is a strategic intermediate, poised for further elaboration through cross-coupling reactions at the bromine position, nucleophilic substitution at the C4-hydroxyl (after conversion to a halide), or other modifications. Its availability empowers researchers and drug development professionals to accelerate the discovery of new chemical entities with potentially enhanced therapeutic profiles, addressing unmet needs in oncology, infectious diseases, and beyond.

References

- ResearchGate. Chemoselectivity in the Reactions Between Ethyl 4,4,4-Trifluoro-3-oxobutanoate and Anilines: Improved Synthesis of 2-Trifluoromethyl-4- and 4-Trifluoromethyl-2-quinolinones | Request PDF.

- MySkinRecipes. 6-Fluoro-4-(trifluoromethyl)quinolin-2(1H)-one.

- LookChem. Cas 31009-33-3, 4-BROMO-6-FLUORO-2-(TRIFLUOROMETHYL)QUINOLINE.

- PubMed. Applications of Fluorine in Medicinal Chemistry.

- ResearchGate. The Many Roles for Fluorine in Medicinal Chemistry.

- ResearchGate. Current and emerging applications of fluorine in medicinal chemistry.

- ResearchGate. Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles.

- National Center for Biotechnology Information. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs.

- ResearchGate. Cyclization of ethyl 4,4,4-trifluoroacetoacetate and cycloheptanone with dinucleophiles in the design of new alkaloid-like structures | Request PDF.

- Wikipedia. 4-Fluoroaniline.

- Freie Universität Berlin Refubium. Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds.

- Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline.

- Organic Chemistry Portal. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor.

- Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- National Center for Biotechnology Information. Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles.

- Amerigo Scientific. 3-Bromo-4-chloro-6-trifluoromethylquinoline.

- Google Patents. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.

- Google Patents. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.

- ResearchGate. (PDF) Synthesis of 6-bromo-4-iodoquinoline.

- Chemsrc. CAS#:31009-33-3 | 4-bromo-6-fluoro-2-(trifluoromethyl)quinoline.

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound [cymitquimica.com]

- 5. lookchem.com [lookchem.com]

- 6. 6-Fluoro-4-(trifluoromethyl)quinolin-2(1H)-one [myskinrecipes.com]

- 7. ossila.com [ossila.com]

3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol molecular structure

An In-depth Technical Guide Topic: 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol Molecular Structure

Abstract

This technical guide provides a comprehensive analysis of this compound, a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. The strategic incorporation of bromine, fluorine, and a trifluoromethyl group onto the quinolin-4-one scaffold suggests a molecule designed for enhanced biological activity, metabolic stability, and target affinity. This document delves into its molecular structure, including its tautomeric nature, physicochemical properties, a proposed synthetic pathway, and detailed protocols for its analytical characterization. By synthesizing data from established chemical principles and analogous structures, this guide serves as a vital resource for researchers engaged in the discovery and development of novel therapeutics.

Part 1: The Strategic Importance of the Quinolin-4-one Scaffold in Drug Discovery

The Quinoline Core: A Privileged Scaffold

The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone of medicinal chemistry.[1] Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal scaffold for designing molecules that bind to biological targets with high affinity. Quinolin-4-ones and their derivatives, in particular, are recognized for their extensive range of biological activities, including antibacterial, antimalarial, and anticancer properties.[2][3] To date, numerous drugs incorporating the quinolin-4-one motif have reached the market, underscoring its therapeutic relevance.[2]

The Trifecta of Halogenation: Enhancing Molecular Properties

Modern drug design frequently employs fluorine and trifluoromethyl groups to optimize pharmacokinetic and pharmacodynamic profiles.

-

Trifluoromethyl (-CF₃) Group: The inclusion of a -CF₃ group, as seen at the 2-position of the target molecule, is a well-established strategy to enhance metabolic stability by blocking potential sites of oxidation.[4][5] Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, while its lipophilicity can improve membrane permeability and bioavailability.[4] In the context of quinolones, trifluoromethyl substitution has been shown to significantly boost antimalarial activity.[6]

-

Fluorine (-F) Atom: A fluorine atom at the 6-position, a hallmark of the potent fluoroquinolone antibiotics, is known to enhance binding to bacterial DNA gyrase and broaden the spectrum of activity.[1][7] Its high electronegativity can alter the electronic distribution of the aromatic system, influencing target interactions and absorption.[7]

-

Bromine (-Br) Atom: The bromine at the 3-position serves a dual purpose. It introduces steric bulk and alters the electronic landscape of the heterocyclic ring. Critically, it also provides a versatile synthetic handle for late-stage functionalization via cross-coupling reactions, allowing for the generation of diverse chemical libraries to explore structure-activity relationships (SAR).

Part 2: Molecular Structure and Physicochemical Properties

Structural Elucidation and Tautomerism

This compound exists in a tautomeric equilibrium with its keto form, 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4(1H)-one.[8] This keto-enol tautomerism is a characteristic feature of 4-hydroxyquinolines. The equilibrium generally favors the more stable keto form, which has significant implications for its hydrogen bonding capabilities and receptor interactions.

Caption: Keto-enol tautomerism of the title compound.

Key Physicochemical Data

The fundamental properties of this molecule are critical for its handling, formulation, and prediction of its behavior in biological systems.

| Property | Value | Source |

| CAS Number | 1072944-66-1 | [8] |

| Molecular Formula | C₁₀H₄BrF₄NO | [8] |

| Molecular Weight | 310.04 g/mol | [8] |

| Appearance | Solid | [8] |

| InChI Key | MCCSZUCEZSMGAJ-UHFFFAOYSA-N | [8] |

Part 3: Synthesis and Mechanistic Insights

While a specific, published synthesis for this compound is not detailed in the surveyed literature, a robust synthetic route can be proposed based on established quinoline synthesis methodologies, such as the Gould-Jacobs reaction or related cyclocondensations.[2]

Proposed Retrosynthetic Analysis

The core of the strategy involves the cyclization of a suitably substituted aniline with a β-ketoester equivalent bearing the trifluoromethyl group. The bromine can be introduced either before or after the cyclization. A plausible retrosynthesis points to 4-fluoroaniline and an ethyl trifluoroacetoacetate derivative as key starting materials.

Caption: Proposed synthetic workflow for the target molecule.

Experimental Protocol: Cyclization to form 6-Fluoro-2-(trifluoromethyl)quinolin-4-ol

This protocol describes the critical thermal cyclization step, a high-temperature intramolecular condensation that forms the quinoline core.

Rationale: The choice of a high-boiling, inert solvent like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) is crucial. It provides the high temperatures (typically >240 °C) required to drive the cyclization and subsequent elimination, while remaining non-reactive to the functional groups present.

Methodology:

-

Reagent Preparation: In a three-neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine the enamine intermediate (1.0 eq), derived from 4-fluoroaniline and ethyl 4,4,4-trifluoroacetoacetate, with Dowtherm A (approx. 10 mL per gram of enamine).

-

Reaction Setup: Place the flask in a sand bath or heating mantle and begin vigorous stirring.

-

Thermal Cyclization: Heat the mixture rapidly to 250 °C. The reaction is typically monitored by the evolution of ethanol, which can be observed condensing. Maintain this temperature for 30-60 minutes.

-

Workup: Allow the reaction mixture to cool to approximately 100 °C. Carefully add hexane or toluene to precipitate the product.

-

Isolation: Cool the suspension to room temperature, and then in an ice bath. Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the crude solid extensively with hexane to remove residual Dowtherm A. The product, 6-Fluoro-2-(trifluoromethyl)quinolin-4-ol, can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Part 4: Analytical Characterization: A Self-Validating System

Confirming the structure and purity of the final compound requires a multi-pronged analytical approach. Each technique provides orthogonal data, creating a self-validating system that ensures the identity and quality of the material.

Caption: Integrated workflow for analytical characterization.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful tool for unambiguous structure elucidation. ¹H NMR confirms the proton environment, ¹³C NMR maps the carbon skeleton, and ¹⁹F NMR is essential for verifying the integrity and position of the trifluoromethyl group.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is effective for solubilizing heterocyclic compounds and observing exchangeable protons).

-

¹H NMR Acquisition: Acquire a proton spectrum. Expect to see signals in the aromatic region (7.0-8.5 ppm) corresponding to the protons on the benzene ring. The coupling patterns (e.g., doublet of doublets) will be indicative of their positions relative to the fluorine atom. A broad singlet at high chemical shift (>11 ppm) would correspond to the N-H or O-H proton, confirming the presence of the tautomeric system.

-

¹³C NMR Acquisition: Acquire a carbon spectrum. Expect around 10 distinct signals. Key signals would include the carbonyl carbon (C4) around 170-180 ppm, carbons attached to fluorine showing large C-F coupling constants, and the carbon of the -CF₃ group appearing as a quartet due to C-F coupling.

-

¹⁹F NMR Acquisition: Acquire a fluorine spectrum. Expect two signals: a singlet corresponding to the trifluoromethyl group and another signal for the fluorine atom at the C6 position.

Protocol: High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides an exact mass measurement, allowing for the unambiguous determination of the elemental formula. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a definitive signature.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer.

-

Data Analysis: Look for the molecular ion peak [M+H]⁺. The measured mass should be within 5 ppm of the calculated exact mass for C₁₀H₅BrF₄NO⁺. The presence of a peak at [M+2+H]⁺ with nearly equal intensity will confirm the presence of a single bromine atom.

Part 5: Potential Applications and Future Directions

The unique combination of structural motifs in this compound makes it a highly compelling candidate for drug discovery programs.

-

Antimicrobial Agents: The fluoroquinolone heritage of the C6-fluoro quinolone core suggests a strong potential for antibacterial activity, possibly through the inhibition of bacterial topoisomerases.[7]

-

Anticancer Therapeutics: Many quinoline derivatives exhibit cytotoxic effects against cancer cell lines.[2] The -CF₃ group could enhance cell permeability and inhibit key signaling kinases.

-

Antimalarial Compounds: The demonstrated success of trifluoromethylated quinolones against Plasmodium strains makes this compound a candidate for antimalarial research.[6]

The bromine at the C3 position is a key asset for future work, enabling medicinal chemists to use it as an anchor point for Suzuki, Sonogashira, or Buchwald-Hartwig coupling reactions to build a library of analogues for extensive SAR studies.

References

- Quinolin-4-ones: Methods of Synthesis and Applic

- Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review - PubMed. [Link]

- Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications - International Journal of Chemical Studies. [Link]

- Fluorine in drug discovery: Role, design and case studies. [Link]

- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI. [Link]

- Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues - PMC - NIH. [Link]

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. [Link]

- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. [Link]

- Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b -

Sources

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemijournal.com [chemijournal.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. This compound [cymitquimica.com]

Spectroscopic data for 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol

Abstract

This technical guide provides a comprehensive theoretical analysis of the spectroscopic data for this compound (CAS No. 1072944-66-1)[1][2]. In the absence of direct experimental spectra in publicly available literature, this document serves as a predictive guide for researchers, scientists, and drug development professionals. By leveraging fundamental principles of spectroscopy and drawing comparisons with analogous molecular structures, we will delineate the expected features in Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This guide is structured to not only present the predicted data but also to elucidate the scientific reasoning behind these predictions, thereby offering a robust framework for the characterization of this and similar quinolinol derivatives.

Introduction to this compound

This compound is a halogenated quinolinol derivative. The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, and its halogenated derivatives are of significant interest due to their potential as kinase inhibitors and in other therapeutic applications. The specific substitutions on this molecule—a bromine atom at the 3-position, a fluorine atom at the 6-position, and a trifluoromethyl group at the 2-position—are expected to significantly influence its electronic properties, lipophilicity, and metabolic stability. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research or development setting.

The molecular formula of the compound is C₁₀H₄BrF₄NO, with a molecular weight of 310.04 g/mol [1]. The structure exhibits a tautomeric equilibrium between the quinolin-4-ol and quinolin-4(1H)-one forms, a common feature of 4-hydroxyquinolines. This tautomerism will have a discernible impact on its spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of its molecular framework.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the aromatic protons on the benzo-fused ring and the hydroxyl/amine proton. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine, bromine, and trifluoromethyl groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment | Justification |

| ~11-13 | broad singlet | - | OH/NH | The tautomeric proton will be broad due to exchange and its chemical shift will be highly dependent on solvent and concentration. |

| ~7.8-8.0 | doublet of doublets | J(H,F) ≈ 8-10, J(H,H) ≈ 2-3 | H-5 | This proton is ortho to the fluorine at C-6, leading to a large coupling, and meta to H-7, resulting in a smaller coupling. |

| ~7.5-7.7 | doublet of doublets | J(H,H) ≈ 8-9, J(H,F) ≈ 4-5 | H-7 | This proton is ortho to H-8 and meta to the fluorine at C-6. |

| ~7.3-7.5 | doublet | J(H,H) ≈ 8-9 | H-8 | This proton is ortho to H-7 and shows a standard ortho coupling. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. The chemical shifts will be significantly affected by the electronegative substituents.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~170-175 | C-4 | The carbonyl/enol carbon will be significantly downfield. |

| ~155-160 (d, ¹J(C,F) ≈ 250 Hz) | C-6 | The carbon directly attached to fluorine will show a large one-bond C-F coupling. |

| ~145-150 (q, ²J(C,F) ≈ 35 Hz) | C-2 | The carbon attached to the CF₃ group will be downfield and show a quartet due to two-bond coupling to the fluorine atoms. |

| ~135-140 | C-8a | A quaternary carbon in the aromatic system. |

| ~125-130 | C-5 | This carbon is adjacent to the fluorine-bearing carbon. |

| ~120-125 (q, ¹J(C,F) ≈ 275 Hz) | CF₃ | The trifluoromethyl carbon will be a quartet with a very large one-bond C-F coupling. |

| ~115-120 | C-7 | An aromatic methine carbon. |

| ~110-115 | C-4a | A quaternary carbon in the aromatic system. |

| ~105-110 | C-8 | An aromatic methine carbon. |

| ~95-100 | C-3 | The carbon bearing the bromine atom will be significantly shielded. |

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. We expect two distinct signals for the two different fluorine environments.

| Predicted Chemical Shift (δ, ppm, rel. to CFCl₃) | Multiplicity | Assignment | Justification |

| ~ -60 to -70 | singlet | CF₃ | The trifluoromethyl group typically appears in this region as a singlet. |

| ~ -110 to -120 | multiplet | C-6-F | The aromatic fluorine will show couplings to the neighboring protons (H-5 and H-7). |

The chemical shift ranges for various functional groups containing fluorine are well-established[3].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, high-resolution mass spectrometry (HRMS) would be ideal for confirming the elemental composition.

Predicted Mass Spectral Data

| m/z (predicted) | Ion | Justification |

| 309/311 | [M]⁺ | The molecular ion peak will appear as a doublet with an approximate 1:1 ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br)[4]. |

| 281/283 | [M-CO]⁺ | Loss of a neutral carbon monoxide molecule is a common fragmentation pathway for quinolones. |

| 242/244 | [M-CF₃]⁺ | Loss of the trifluoromethyl radical. |

| 183 | [M-Br-CO]⁺ | Subsequent loss of bromine and carbon monoxide. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Justification |

| 3400-3200 | O-H/N-H stretch | Broad, Medium | The tautomeric hydroxyl/amine group will show a broad absorption due to hydrogen bonding. |

| 1650-1630 | C=O stretch | Strong | The carbonyl group of the quinolin-4(1H)-one tautomer will have a strong absorption in this region. |

| 1620-1580 | C=C/C=N stretch | Medium-Strong | Aromatic and heteroaromatic ring stretching vibrations. |

| 1350-1150 | C-F stretch | Strong | The C-F bonds of the trifluoromethyl group and the aromatic fluorine will exhibit strong absorptions[5]. |

| 850-800 | C-H out-of-plane bend | Strong | Characteristic of the substitution pattern on the aromatic ring. |

| 600-500 | C-Br stretch | Medium | The carbon-bromine bond vibration is expected in the lower frequency region[5]. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Predicted UV-Vis Spectral Data

The extended π-system of the quinoline ring is expected to give rise to strong absorptions in the UV region. The exact position of the absorption maxima (λ_max) will be solvent-dependent.

| λ_max (nm, predicted in Ethanol) | Electronic Transition | Justification |

| ~230-250 | π → π | High-energy transition of the aromatic system. |

| ~320-340 | π → π | Lower-energy transition of the conjugated system. |

The presence of auxochromic groups like -OH and halogens, and the chromophoric C=O group, will influence the position and intensity of these bands.

Experimental Workflows

The following diagrams illustrate the general workflows for acquiring the spectroscopic data discussed.

Caption: General workflow for comprehensive spectroscopic analysis.

Logical Relationships in Spectral Interpretation

The interpretation of spectroscopic data is a holistic process where information from different techniques is correlated to build a consistent structural assignment.

Caption: Interrelation of spectroscopic data for structural elucidation.

Conclusion

This technical guide provides a detailed theoretical framework for the spectroscopic characterization of this compound. The predicted ¹H, ¹³C, and ¹⁹F NMR, Mass Spectrometry, IR, and UV-Vis data, along with their interpretations, offer a valuable resource for scientists working with this compound. The provided workflows and logical diagrams further aid in understanding the process of structural confirmation. While this guide is based on sound scientific principles and data from analogous structures, experimental verification remains the gold standard for unequivocal structural assignment.

References

- 3-BROMO-6-FLUORO-8-NITROQUINOLINE - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

- Supporting Information for - The Royal Society of Chemistry. (URL: not available)

- 3-Bromo-4-chloro-6-trifluoromethylquinoline - Amerigo Scientific. (URL: [Link])

- 6-Bromo-2-(trifluoromethyl)-4-quinolinol | C10H5BrF3NO | CID 278841 - PubChem. (URL: [Link])

- 3-Bromo-6-fluoro-2-(trifluoromethyl)pyridine - (URL: not available)

- 3-Fluoro-6-bromo-2-pyridinecarboxaldehyde(885267-36-7) 1H NMR spectrum. (URL: not available)

- 3-bromo-6-(trifluoromethyl)quinoline - Nanjing Elsa Biotechnology Co., Ltd. (URL: not available)

- Bromo pattern in Mass Spectrometry - YouTube. (URL: [Link])

- How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (URL: [Link])

- Synthesis, Characterization, FTIR and UV-Vis of a Novel Compound (E)-3-(5-bromo-3-fluoro-2-hydroxybenzilide amino)

- Synthesis of 6-bromo-4-iodoquinoline -

- Halogenated Organic Compounds | Spectroscopy Online. (URL: [Link])

- Phenol, 2,4,6-tribromo- - the NIST WebBook. (URL: [Link])

- 3-BROMO-6-HYDROXY-2-METHYLPYRIDINE(54923-31-8) 1H NMR spectrum. (URL: not available)

- 3-bromo-6-fluoro-2-(trifluoromethyl)pyridine - PubChemLite. (URL: not available)

- 4-Bromo-3-(trifluoromethyl)aniline - Optional[19F NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

- 3-Bromo-4-fluorotoluene - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

- (PDF)

- 2-Bromo-3,3,3-Trifluoropropene Spectra - Regul

Sources

An In-Depth Technical Guide to the Solubility Profile of 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug discovery, the intrinsic properties of a molecule are as critical as its pharmacological activity. Among these, aqueous solubility stands as a paramount gatekeeper to a compound's success, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A compound with potent in vitro activity but poor solubility can face significant hurdles, leading to unpredictable in vivo results, formulation challenges, and ultimately, a higher risk of failure in the development pipeline.[1][2] This guide focuses on 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol, a halogenated quinolin-4-ol derivative, providing a comprehensive framework for characterizing its solubility profile. Quinolin-4-one scaffolds are prevalent in medicinal chemistry, forming the basis of numerous therapeutic agents.[3] However, the introduction of multiple halogen substituents, while often enhancing target affinity and metabolic stability, typically presents a formidable challenge to aqueous solubility.[4][5]

This document moves beyond a mere recitation of protocols. It aims to provide a strategic and logical approach to solubility assessment, explaining the causality behind experimental choices and grounding methodologies in authoritative standards. By understanding the "why" behind the "how," researchers can generate robust, reliable, and decision-enabling data for critical project milestones.

Molecular Structure Analysis and Predicted Solubility Behavior

Before embarking on experimental assessment, a structural analysis of this compound (Molecular Formula: C₁₀H₄BrF₄NO, Molecular Weight: 310.04 g/mol [6]) offers critical insights into its likely solubility behavior.

-

The Quinolin-4-ol Core: The fundamental quinoline structure is a hydrophobic aromatic system.[7] The 4-ol (or its keto tautomer, quinolin-4-one) provides a hydrogen bond donor and acceptor, which can offer some interaction with polar solvents.[8]

-

The Trifluoromethyl (-CF₃) Group: This is a strongly electron-withdrawing and highly lipophilic substituent.[7] Its presence is known to enhance metabolic stability and membrane permeability but significantly decreases aqueous solubility.[4][9]

-

The Bromo (-Br) and Fluoro (-F) Groups: Halogenation, in general, increases a molecule's lipophilicity. The addition of both bromine and fluorine atoms further contributes to the hydrophobic nature of the molecule, likely reducing its interaction with water.[5][10] The powerful electron-withdrawing effect of fluorine can also modulate the pKa of nearby functional groups, which in turn affects solubility.[11][12]

Predicted Outcome: Based on this analysis, this compound is predicted to have low intrinsic aqueous solubility . The combination of the large, hydrophobic quinoline core with three lipophilic halogen-containing groups suggests that strong intermolecular forces in the solid state will hinder its dissolution in aqueous media.[7]

Strategic Approach to Experimental Solubility Determination

A comprehensive solubility assessment involves two distinct but complementary measurements: Kinetic Solubility and Thermodynamic Solubility . This dual approach is essential as they provide different, yet equally vital, information for drug discovery programs.

-

Kinetic Solubility: This is a high-throughput measurement that reflects the solubility of a compound under non-equilibrium conditions, typically after adding a concentrated DMSO stock solution to an aqueous buffer.[2][13] It is highly relevant for early-stage discovery, as it mimics the conditions of many in vitro biological assays where compounds are introduced via DMSO.[14] Poor kinetic solubility can lead to compound precipitation in an assay, resulting in inaccurate biological data.

-

Thermodynamic Solubility: This measures the true equilibrium solubility of a compound, where a saturated solution is in equilibrium with its solid phase.[1][15] This value is critical for lead optimization and pre-formulation activities, as it informs on the maximum dissolved concentration achievable under stable conditions, which directly impacts oral absorption and bioavailability.[16][17]

The following diagram illustrates the logical workflow for a comprehensive solubility assessment campaign.

Caption: Decision-Making Tree Based on Solubility.

Conclusion and Forward Look

The systematic characterization of the solubility of this compound is not merely a data collection exercise; it is a fundamental step in risk mitigation for drug development. The predicted low solubility, driven by its heavily halogenated and hydrophobic structure, necessitates rigorous experimental validation using the kinetic and thermodynamic protocols outlined herein. The data generated will be instrumental in guiding medicinal chemistry efforts toward analogues with improved properties, informing the design of appropriate formulations for in vivo studies, and ultimately, increasing the probability of translating a promising chemical entity into a viable therapeutic candidate.

References

- AxisPharm. Kinetic Solubility Assays Protocol. [Link]

- BioDuro. ADME Solubility Assay. [Link]

- protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

- protocols.io. In-vitro Thermodynamic Solubility. [Link]

- Domainex. Thermodynamic Solubility Assay. [Link]

- Evotec. Thermodynamic Solubility Assay. [Link]

- Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility. Analytical Chemistry, 72(8), 1781-1787. [Link]

- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]

- Pan, L., et al. (2001). Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates. Journal of Pharmaceutical Sciences, 90(4), 521-529. [Link]

- International Journal of Chemical Studies.

- PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

- Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

- Musiol, R. (2017). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 22(7), 1203. [Link]

- ResearchGate.

- Jorgensen, W. L., & Duffy, E. M. (2000). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of Medicinal Chemistry, 43(14), 2714-2724. [Link]

- Kumar, P., & Kumar, R. (2021). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Molecular Structure, 1239, 130522. [Link]

- University of Pennsylvania. Containing Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry. [Link]

- Encyclopedia.pub.

Sources

- 1. evotec.com [evotec.com]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemijournal.com [chemijournal.com]

- 5. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound [cymitquimica.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ossila.com [ossila.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 14. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 15. In-vitro Thermodynamic Solubility [protocols.io]

- 16. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 17. improvedpharma.com [improvedpharma.com]

The Multifaceted Potential of Substituted Quinolin-4-ols: A Technical Guide to Unlocking Their Biological Activity

Foreword: The Quinoline Core - A Privileged Scaffold in Medicinal Chemistry

The quinoline ring, a bicyclic aromatic heterocycle, represents a cornerstone in the architecture of pharmacologically active molecules.[1] Its presence in numerous natural alkaloids and synthetic compounds underscores its role as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity.[2] Among its various isomeric forms, the quinolin-4-ol (or its tautomeric equivalent, quinolin-4-one) core has attracted significant attention from the scientific community.[3][4] This is due to its remarkable versatility, with derivatives exhibiting a broad spectrum of biological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[5][6]

This technical guide provides an in-depth exploration of the biological potential of substituted quinolin-4-ols. Moving beyond a simple catalog of activities, we will delve into the causality behind experimental design, dissect key mechanistic pathways, and provide validated, step-by-step protocols for evaluating the efficacy of novel derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals dedicated to advancing the therapeutic applications of this remarkable chemical class.

The Spectrum of Biological Activity: A Target-Rich Landscape

The therapeutic potential of quinolin-4-ol derivatives is exceptionally broad. The strategic placement of various substituents around the core ring system allows for the fine-tuning of their pharmacological profiles, enabling them to interact with a diverse array of biological targets.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Substituted quinolin-4-ols have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of cancer cell lines including breast, colon, lung, and prostate cancers.[1][7] Their mechanisms of action are diverse and target several key cancer hallmarks.

-

Enzyme Inhibition: A primary strategy involves the inhibition of enzymes critical for cancer cell proliferation and survival. Derivatives have been shown to inhibit tyrosine kinases like EGFR and HER2, topoisomerases, and tubulin polymerization.[1][8] For instance, certain 2,4-disubstituted quinolines act as potent EGFR/HER-2 dual-target inhibitors, outperforming reference drugs like erlotinib in some cases.[8]

-

Induction of Apoptosis: Many quinolin-4-ol derivatives exert their cytotoxic effects by triggering programmed cell death, or apoptosis. Mechanistic studies have revealed that compounds can induce caspase-dependent apoptosis, which is often associated with the dissipation of the mitochondrial membrane potential (ΔΨm) and the generation of reactive oxygen species (ROS).[9]

-

Cell Cycle Arrest: Some analogs can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. For example, certain pyrrolo[3,2-f]quinolin-9-ones have been shown to block Jurkat (leukemia) cells in the G2/M phase of the cell cycle.[10]

Antimicrobial and Antiviral Properties

The quinolone scaffold is perhaps most famously associated with antibiotics. The introduction of a fluorine atom at position 6 and a piperazine ring at position 7 led to the development of the highly successful fluoroquinolone antibiotics.[4] Beyond this, quinolin-4-ol derivatives have shown significant activity against various pathogens.

-

Antibacterial Action: These compounds are active against a range of Gram-positive and Gram-negative bacteria.[11] Some synthetic derivatives show potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values comparable to vancomycin.[11][12]

-

Antiviral Efficacy: The quinolin-4-one structure is central to antiviral drugs like Elvitegravir, an HIV integrase inhibitor.[3] Derivatives have also shown promise against a variety of other viruses, including Zika virus, respiratory syncytial virus (RSV), and SARS-CoV-2.[13][14] The mechanism often involves targeting viral enzymes or processes essential for replication.

Anti-inflammatory and Antimalarial Roles

-

Anti-inflammatory Effects: Quinoline derivatives can modulate inflammatory responses by targeting key signaling pathways. For example, 8-quinolinesulfonamide derivatives have been identified as inhibitors of the Toll-like receptor 4 (TLR4)/MD-2 complex, blocking the downstream activation of NF-κB and MAPK signaling pathways, which are central to the inflammatory cascade.[15][16]

-